molecular formula C18H18BrN5O2 B2417410 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922109-88-4

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Katalognummer B2417410
CAS-Nummer: 922109-88-4
Molekulargewicht: 416.279
InChI-Schlüssel: SCBMVIGFJVWVNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be based on its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with two nitrogen atoms in the pyrazole ring and two nitrogen atoms in the pyrimidine ring . The compound also contains a bromobenzyl group and a cyclopropanecarboxamide group attached to the core structure .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Pyrazolines and their derivatives have garnered attention due to their antioxidant potential. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. The compound’s antioxidant activity could be explored for potential therapeutic applications in conditions associated with oxidative damage .

Neurotoxicity Assessment

The newly synthesized pyrazoline derivative can be investigated for its neurotoxic effects. Researchers can assess its impact on acetylcholinesterase (AchE) activity in the brain. AchE is essential for normal nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. Studying the compound’s effects on AchE could provide insights into its safety profile .

Antiviral Studies

Given the diverse biological activities of pyrazolines, it’s worth exploring whether this compound exhibits antiviral properties. Researchers can conduct in vitro or in vivo studies to evaluate its efficacy against specific viruses. Antiviral agents are crucial for managing infectious diseases, and this compound might contribute to the development of novel antiviral drugs .

Structural Characterization

Detailed structural characterization, including crystallography and spectroscopic techniques (such as NMR, IR, and MS), can provide valuable information about the compound’s conformation and interactions. Understanding its three-dimensional arrangement can guide further studies and potential drug design .

Pharmacokinetics and Pharmacodynamics

Investigating the compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects (mechanism of action, receptor interactions) is essential. These studies inform dosing regimens, bioavailability, and potential drug interactions .

Toxicity Assessment

Safety evaluation is critical before any compound progresses toward clinical trials. Researchers should assess acute and chronic toxicity, genotoxicity, and potential adverse effects. Animal models can help determine safe dosage ranges and identify any red flags .

Zukünftige Richtungen

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new pharmaceutical applications for this compound or its derivatives .

Eigenschaften

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c19-14-5-1-12(2-6-14)10-23-11-21-16-15(18(23)26)9-22-24(16)8-7-20-17(25)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBMVIGFJVWVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.